molecular formula C14H11FN2OS B184967 N-benzoyl-N'-(4-fluorophenyl)thiourea CAS No. 399-07-5

N-benzoyl-N'-(4-fluorophenyl)thiourea

Cat. No.: B184967
CAS No.: 399-07-5
M. Wt: 274.32 g/mol
InChI Key: FPBYQPBSPJYQJD-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(4-fluorophenyl)thiourea is an organic compound with the molecular formula C14H11FN2OS. It is a derivative of thiourea, where the hydrogen atoms are replaced by a benzoyl group and a 4-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzoyl-N’-(4-fluorophenyl)thiourea can be synthesized through the reaction of benzoyl chloride with 4-fluoroaniline in the presence of a base, followed by the addition of thiourea. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol .

Industrial Production Methods

Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives. These products are of interest for their potential biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(4-fluorophenyl)thiourea involves the inhibition of the Sirtuin1 enzyme (SIRT1). This inhibition leads to the overexpression of the p53 gene, which is responsible for the negative regulation of the cell cycle. By modulating these molecular targets and pathways, the compound exerts its anticancer effects .

Comparison with Similar Compounds

N-benzoyl-N’-(4-fluorophenyl)thiourea is similar to other thiourea derivatives, such as:

The uniqueness of N-benzoyl-N’-(4-fluorophenyl)thiourea lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities .

Properties

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBYQPBSPJYQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356948
Record name N-benzoyl-N'-(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-07-5
Record name NSC68301
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzoyl-N'-(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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